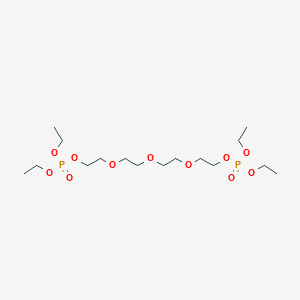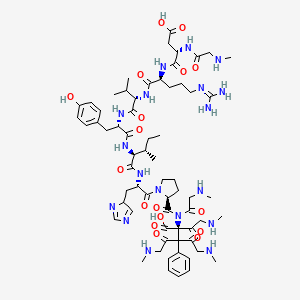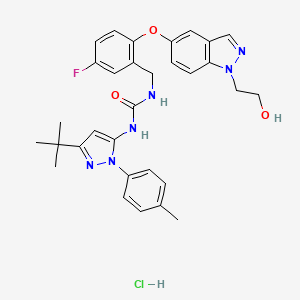
Mesilato de PF-06424439
Descripción general
Descripción
PF-06424439 is an orally bioavailable inhibitor of diacylglycerol acyltransferase 2 (DGAT-2; IC50 = 14 nM). It is selective for DGAT-2 over the related acyltransferases DGAT-1, MGAT-2, and MGAT-3 (IC50s = >50 μM). PF-06424439 (0.1-10 mg/kg) reduces plasma triglyceride levels in sucrose-fed rats in a dose-dependent manner. It also reduces plasma levels of cholesterol and triglycerides as well as hepatic triglycerides in LDL receptor knockout mice fed a high-fat, high-cholesterol diet when administered at a dose of 60 mg/kg per day.
PF-06424439 Mesylate is a potent and selective inhibitor of diacylglycerol acyltransferase 2 (DGAT2).
Aplicaciones Científicas De Investigación
Investigación sobre el Cáncer
Mesilato de PF-06424439: se ha utilizado en la investigación sobre el cáncer para explorar sus efectos sobre el crecimiento de las células tumorales. Ha demostrado potencial en la regulación del metabolismo lipídico dentro de las células tumorales, que a menudo se reprograma para apoyar la proliferación celular rápida {svg_1}. Al inhibir DGAT2, el this compound puede interrumpir el equilibrio de la formación y el catabolismo de las gotas lipídicas, afectando el crecimiento tumoral y la quimiorresistencia {svg_2}.
Estudios sobre Enfermedades Metabólicas
En el contexto de las enfermedades metabólicas, el This compound se ha estudiado por su papel en la reducción de los niveles de lípidos hepáticos en ratas dislipidémicas {svg_3}. Su inhibición de DGAT2 podría conducir potencialmente a aplicaciones terapéuticas para afecciones como la dislipidemia y otros trastornos metabólicos relacionados {svg_4}.
Prevención de la Lipotoxicidad
La investigación ha indicado que el This compound puede ayudar a prevenir la lipotoxicidad en las células. Al inhibir DGAT2, puede reducir la acumulación anormal de ácidos grasos en las células, que es un factor que contribuye al daño y la muerte celular {svg_5}.
Salud Cardiovascular
This compound: tiene implicaciones para la salud cardiovascular a través de su potencial para modular los niveles de lípidos. Al influir en la síntesis y el catabolismo de los lípidos, podría desempeñar un papel en la prevención de la disfunción endotelial y las enfermedades cardiovasculares relacionadas {svg_6}.
Farmacocinética y Dinámica
Las propiedades farmacocinéticas y farmacodinámicas del compuesto son de interés en el desarrollo de fármacos. Los estudios se han centrado en su absorción, distribución, metabolismo y excreción para comprender su comportamiento en los sistemas biológicos {svg_7}.
Salud Gastrointestinal
This compound: se ha asociado con la salud gastrointestinal debido a su impacto en la síntesis de TAG intestinal. Su inhibición de DGAT1 y DGAT2 se ha relacionado con la integridad de la barrera intestinal, que es crucial para prevenir afecciones como la diarrea congénita {svg_8}.
Síntesis de Lípidos en Células Madre
En la investigación de células madre, el This compound se ha utilizado para estudiar sus efectos sobre la síntesis de lípidos en las células epiteliales del colon y las células madre del cáncer colorrectal. Esta investigación podría proporcionar información sobre el metabolismo de las células madre y los posibles objetivos terapéuticos {svg_9}.
Desarrollo y Seguridad de Fármacos
Por último, el perfil de seguridad y toxicidad del This compound es fundamental para su uso en el desarrollo de fármacos. Los estudios han evaluado sus efectos toxicológicos y establecido pautas de manejo para garantizar un uso seguro en entornos de investigación {svg_10}.
Mecanismo De Acción
Target of Action
PF-06424439 Mesylate, also known as PF-06424439 (methanesulfonate), is a potent and selective inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) . DGAT2 is an enzyme that plays a crucial role in the synthesis of triglycerides, the main constituents of body fat in humans and other animals .
Mode of Action
PF-06424439 Mesylate interacts with DGAT2 in a noncompetitive manner with respect to the acyl-CoA substrate . It is a slowly reversible, time-dependent inhibitor , meaning that it binds to the enzyme and inhibits its activity over time, but can eventually be displaced, allowing the enzyme to regain its function.
Biochemical Pathways
By inhibiting DGAT2, PF-06424439 Mesylate disrupts the final step in the triglyceride synthesis pathway . This results in a decrease in the production of triglycerides, which are the primary form of fat storage in the body. The downstream effects of this disruption can include a reduction in body fat and improvements in markers of metabolic health .
Pharmacokinetics
The pharmacokinetic properties of PF-06424439 Mesylate include moderate clearance and a short half-life . These properties suggest that the compound is metabolized and eliminated from the body at a moderate rate.
Result of Action
The primary molecular effect of PF-06424439 Mesylate’s action is the reduction of triglyceride synthesis due to DGAT2 inhibition . On a cellular level, this can lead to a decrease in lipid accumulation within cells . In animal models, PF-06424439 Mesylate has been shown to reduce plasma triglyceride and cholesterol levels .
Análisis Bioquímico
Biochemical Properties
PF-06424439 Mesylate interacts with DGAT2, an enzyme that catalyzes the final step of triglyceride synthesis . By inhibiting DGAT2, PF-06424439 Mesylate can affect the balance of lipid droplet formation and catabolism, which is critical for maintaining energy metabolism in cells .
Cellular Effects
PF-06424439 Mesylate has been shown to have significant effects on various types of cells. For instance, it has been used to study its effects on cell mortality and lipid synthesis in epithelial colon cells and colorectal cancer stem cells . It has also been used to study its inhibitory effects on neutral lipid synthesis in HT-1080 cells .
Molecular Mechanism
PF-06424439 Mesylate exerts its effects at the molecular level primarily through its inhibition of DGAT2 . This inhibition is slowly reversible and time-dependent, and it occurs in a noncompetitive mode with respect to the acyl-CoA substrate .
Dosage Effects in Animal Models
In animal models, PF-06424439 Mesylate has been shown to reduce hepatic lipid levels in dyslipidemic rats
Metabolic Pathways
PF-06424439 Mesylate is involved in the metabolic pathway of triglyceride synthesis, where it interacts with the enzyme DGAT2
Propiedades
IUPAC Name |
[(3R)-1-[2-[1-(4-chloropyrazol-1-yl)cyclopropyl]-1H-imidazo[4,5-b]pyridin-5-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN7O.CH4O3S/c23-16-12-24-30(14-16)22(7-8-22)21-25-17-5-6-18(26-19(17)27-21)29-11-3-4-15(13-29)20(31)28-9-1-2-10-28;1-5(2,3)4/h5-6,12,14-15H,1-4,7-11,13H2,(H,25,26,27);1H3,(H,2,3,4)/t15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTFDNQQOJUJFL-XFULWGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1CCN(C1)C(=O)C2CCCN(C2)C3=NC4=C(C=C3)NC(=N4)C5(CC5)N6C=C(C=N6)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O.C1CCN(C1)C(=O)[C@@H]2CCCN(C2)C3=NC4=C(C=C3)NC(=N4)C5(CC5)N6C=C(C=N6)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN7O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















